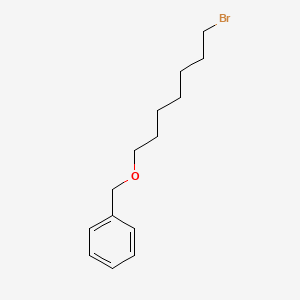(((7-Bromoheptyl)oxy)methyl)benzene
CAS No.: 94427-22-2
Cat. No.: VC4135463
Molecular Formula: C14H21BrO
Molecular Weight: 285.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94427-22-2 |
|---|---|
| Molecular Formula | C14H21BrO |
| Molecular Weight | 285.22 |
| IUPAC Name | 7-bromoheptoxymethylbenzene |
| Standard InChI | InChI=1S/C14H21BrO/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2 |
| Standard InChI Key | BZMIZZYCYWAKIC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCCCCCCCBr |
| Canonical SMILES | C1=CC=C(C=C1)COCCCCCCCBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(((7-Bromoheptyl)oxy)methyl)benzene, also known as benzyl 7-bromoheptyl ether, consists of a benzene ring connected to a seven-carbon alkyl chain terminated by a bromine atom. The ether linkage (-O-) bridges the aromatic ring and the aliphatic chain, conferring both hydrophobic and reactive properties. The molecular formula C₁₄H₂₁BrO corresponds to a molecular weight of 285.22 g/mol, with an exact mass of 284.07 g/mol .
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 94427-22-2 | |
| IUPAC Name | 7-bromoheptoxymethylbenzene | |
| Synonyms | Benzyl 7-bromoheptyl ether | |
| Molecular Formula | C₁₄H₂₁BrO | |
| SMILES | C1=CC=C(C=C1)COCCCCCCCBr |
Physicochemical Properties
Reactivity and Functionalization
The bromine atom at the terminus of the heptyl chain is highly electrophilic, facilitating nucleophilic substitution reactions (e.g., Suzuki-Miyaura cross-coupling) . The benzyl ether group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, broadening its utility in synthetic protocols.
Synthesis and Industrial Applications
Synthetic Pathways
The compound is synthesized via Williamson ether synthesis, where 7-bromoheptanol reacts with benzyl bromide under basic conditions. Alternative routes involve halogen exchange reactions or Grignard reagent modifications .
Applications in Organic Chemistry
-
Pharmaceutical Intermediates: Used to introduce hydrophobic chains into drug candidates, enhancing bioavailability .
-
Liquid Crystals: Serves as a precursor for mesogens in LCDs due to its flexible alkyl chain and aromatic core .
-
Polymer Chemistry: Incorporated into block copolymers for self-assembling nanomaterials.
Table 2: Key Industrial Uses
| Application | Mechanism | Example |
|---|---|---|
| Cross-Coupling Reactions | Suzuki-Miyaura coupling | Palladium-catalyzed arylations |
| Agrochemicals | Herbicide functionalization | Alkyl chain incorporation |
| Materials Science | Liquid crystal synthesis | Mesogen precursor |
Recent Advances and Research Directions
Innovations in Synthetic Methodology
Recent studies explore its use in photoinduced decarboxylative alkynylation, where the bromine atom acts as a radical acceptor (see Scheme S8 in ). This approach enables C–C bond formation under mild conditions, expanding access to alkynylated pharmaceuticals .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume